C14TKL-1 acetate
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Overview
Description
C14TKL-1 acetate is a tachykinin-like peptide that acts as an agonist for neurokinin receptor 1. This compound is the acetate salt form of C14TKL-1 and exhibits significant biological activity, particularly in the field of neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14TKL-1 acetate involves the formation of the peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
C14TKL-1 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
C14TKL-1 acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurokinin receptor signaling pathways.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
C14TKL-1 acetate exerts its effects by binding to neurokinin receptor 1, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets involved include the receptor itself and downstream signaling molecules such as phospholipase C and protein kinase C .
Comparison with Similar Compounds
Similar Compounds
Substance P: Another neurokinin receptor agonist with similar biological activity.
Neurokinin A: A peptide that also targets neurokinin receptors but with different receptor subtype specificity.
Neurokinin B: Similar to neurokinin A but with distinct physiological effects.
Uniqueness
C14TKL-1 acetate is unique due to its specific sequence and structure, which confer distinct binding properties and biological activities compared to other neurokinin receptor agonists. Its acetate salt form enhances its solubility and stability, making it more suitable for research and potential therapeutic applications .
Properties
Molecular Formula |
C65H102N20O15S2 |
---|---|
Molecular Weight |
1467.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1 |
InChI Key |
FDGVBBJQNCACHW-IWKBMRJASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
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